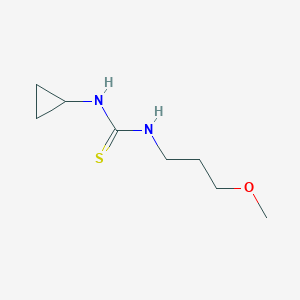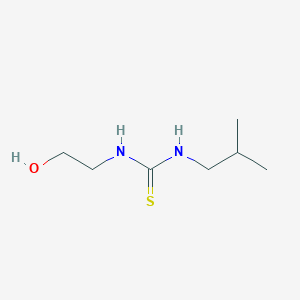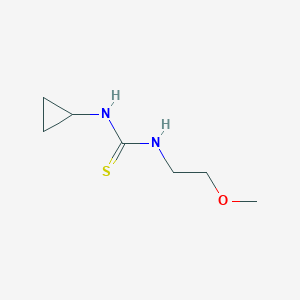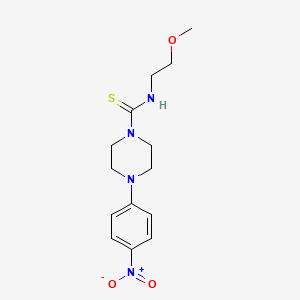
N,N'-bis(1-phenylethyl)piperazine-1,4-dicarbothioamide
Overview
Description
N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide: is an organic compound that belongs to the class of thioureas It is characterized by the presence of two phenylethyl groups attached to a piperazine ring, which is further substituted with two thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 1-phenylethylamine with carbon disulfide in the presence of a base, followed by the reaction with piperazine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thiourea groups can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Corresponding amines with reduced thiourea groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- N,N’-bis(1-phenylethyl)thiourea
- N,N’-bis(1-phenylethyl)succinamide
- N,N’-bis(1-phenylethyl)-2,6-pyridinedicarboxamide
Comparison: N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide is unique due to the presence of the piperazine ring, which provides additional flexibility and potential for forming stable complexes. Compared to N,N’-bis(1-phenylethyl)thiourea, the piperazine derivative has enhanced solubility and stability. The succinamide and pyridinedicarboxamide derivatives have different structural features that affect their reactivity and applications, making N,N’-bis(1-phenylethyl)-1,4-piperazinedicarbothioamide a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
1-N,4-N-bis(1-phenylethyl)piperazine-1,4-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S2/c1-17(19-9-5-3-6-10-19)23-21(27)25-13-15-26(16-14-25)22(28)24-18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOOJOVCXFRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)C(=S)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2,6-diamino-4-methylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B4354409.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-CYANOPHENYL)ACETAMIDE](/img/structure/B4354426.png)
![2-{2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4354427.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(6-methoxy-2-naphthyl)propanoate](/img/structure/B4354446.png)









